N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine chemical properties
N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine chemical properties
An In-Depth Technical Guide to the Chemical Properties of N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
Abstract
N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a substituted diamine featuring a secondary amine, a tertiary amine, and a methoxy-substituted aromatic ring. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry and a scaffold of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, including its synthesis, purification, spectroscopic characterization, and core reactivity. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols for its preparation and analysis, aimed at researchers, chemists, and drug development professionals.
Compound Identification and Physicochemical Properties
Nomenclature and Structure
The unambiguous identification of a chemical entity is foundational for reproducible research. The subject of this guide is identified as follows:
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IUPAC Name: N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine
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CAS Number: 626216-36-2[1]
The structure consists of an N,N-dimethylethylethylenediamine backbone where the primary amine has been functionalized with a 2-methoxybenzyl group. This introduces both steric bulk and specific electronic properties conferred by the ortho-methoxy substituent on the phenyl ring.
Caption: Chemical structure of N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine.
Physicochemical Data
A summary of key physicochemical properties is essential for experimental design, including reaction setup and purification strategy. While extensive experimental data for this specific isomer is not widely published, the following table includes calculated values and data from closely related analogs.
| Property | Value | Source/Method |
| Molecular Weight | 208.30 g/mol | Calculated[1] |
| Molecular Formula | C₁₂H₂₀N₂O | Calculated[1] |
| CAS Number | 626216-36-2 | Registry[1] |
| LogP (Calculated) | 1.39 (for para-isomer) | Fluorochem[3] |
| Hydrogen Bond Donors | 1 | Calculated[3] |
| Hydrogen Bond Acceptors | 3 | Calculated[3] |
| Appearance | Expected to be a liquid at STP | Analog Data[4] |
Synthesis and Purification
The most reliable and scalable method for preparing N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is through reductive amination. This strategy offers high selectivity and avoids the common pitfalls of over-alkylation associated with direct alkylation methods.[5]
Primary Synthetic Pathway: Reductive Amination
This two-stage, one-pot process involves the initial formation of an iminium ion intermediate from the condensation of an aldehyde and a secondary amine, which is then reduced in situ to the target amine.
Causality Behind Experimental Choices:
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Reactants: 2-methoxybenzaldehyde is chosen for the ortho-methoxybenzyl moiety, and N,N-dimethylethane-1,2-diamine provides the core diamine structure.
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Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for this transformation. While milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used to reduce pre-formed imines selectively in the presence of aldehydes, the sequential addition protocol described here allows for the use of the more powerful and less toxic NaBH₄.[5][6]
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Solvent: Methanol is an excellent solvent as it readily dissolves the reactants and the borohydride reagent. Its protic nature also facilitates the reduction step.
Caption: Synthetic workflow for the reductive amination synthesis.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxybenzaldehyde (5.0 g, 36.7 mmol) and methanol (100 mL).
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Amine Addition: Add N,N-dimethylethane-1,2-diamine (3.24 g, 36.7 mmol) dropwise to the stirring solution.
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Imine Formation: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the aldehyde and formation of the imine intermediate.
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Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.53 g, 40.4 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12 hours.[1]
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Work-up: Quench the reaction by slowly adding 50 mL of water. Reduce the volume of methanol on a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is effective. A typical starting gradient is 100% DCM, gradually increasing to 95:5 DCM:MeOH. The addition of a small amount of triethylamine (0.5-1%) to the mobile phase is highly recommended to prevent the amine product from streaking on the acidic silica gel, leading to better separation and yield.
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. The following table outlines the predicted ¹H and ¹³C chemical shifts.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale |
| -N(CH₃ )₂ | ~2.2-2.3 (s, 6H) | ~45.5 | Singlet for two equivalent methyl groups on the tertiary nitrogen. |
| -NH-CH₂-CH₂ -N(CH₃)₂ | ~2.4-2.5 (t, 2H) | ~57.0 | Triplet adjacent to the tertiary amine. |
| -NH-CH₂ -CH₂-N(CH₃)₂ | ~2.7-2.8 (t, 2H) | ~49.0 | Triplet adjacent to the secondary amine. |
| Ar-CH₂ -NH- | ~3.7-3.8 (s, 2H) | ~51.0 | Benzylic protons, appear as a singlet. |
| Ar-OCH₃ | ~3.8-3.9 (s, 3H) | ~55.5 | Methoxy group protons, sharp singlet. |
| Ar -H | ~6.8-7.3 (m, 4H) | ~110-158 | Complex multiplet pattern for the four aromatic protons. |
| -NH - | Broad singlet, variable | N/A | Exchangeable proton, often broad and may not be clearly visible. |
Note: Predictions are based on standard chemical shift values and data from analogous structures. Actual values may vary based on solvent and concentration.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
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Expected Molecular Ion: For Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 209.3.
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Key Fragmentation Pathway: The most prominent fragmentation is typically the benzylic cleavage, resulting in the loss of the 2-methoxybenzyl radical to form a stable iminium ion.
Caption: Predicted ESI-MS fragmentation pathway.
Chemical Reactivity and Potential Applications
Core Reactivity
The molecule possesses two distinct amine functionalities:
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Secondary Amine: This is the more reactive site for electrophilic attack. It can be readily acylated with acyl chlorides or anhydrides to form amides, or undergo further alkylation.
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Tertiary Amine: This site is generally less reactive but can be quaternized with strong alkylating agents. It also contributes significantly to the overall basicity of the molecule.
Both nitrogen atoms possess lone pairs of electrons, allowing the molecule to act as a bidentate or monodentate ligand in coordination chemistry, similar to related diamines like N,N'-dimethylethylenediamine.[4]
Significance in Medicinal Chemistry and Drug Discovery
The N-benzyl-diamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of the dimethylaminoethyl moiety is known to influence pharmacokinetic properties, such as solubility and cell permeability.[8] The 2-methoxybenzyl group can engage in specific hydrogen bonding and steric interactions within biological targets. Therefore, N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine serves as a versatile intermediate for the synthesis of novel compounds with potential applications in areas such as:
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Receptor Ligands: The scaffold is suitable for developing ligands for various receptors and ion channels.
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Enzyme Inhibitors: It can be elaborated to target enzyme active sites.[9]
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Antimicrobial Agents: Diamine structures are frequently explored for antimicrobial activity.
Safety and Handling
No specific GHS classification is available for N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine. However, based on structurally similar compounds such as N-benzyl-N',N'-dimethylethane-1,2-diamine, the following hazards should be assumed[10]:
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H314: Causes severe skin burns and eye damage.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.
Conclusion
N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a synthetically accessible and versatile chemical building block. Its preparation via reductive amination is efficient and high-yielding. The distinct reactivity of its two amine centers, combined with the structural features of the 2-methoxybenzyl group, makes it a valuable intermediate for researchers in synthetic chemistry, medicinal chemistry, and materials science. This guide has provided the foundational technical information required for its synthesis, characterization, and safe handling, empowering scientists to effectively utilize this compound in their research endeavors.
References
-
PubChem. N,N-Dimethyl-2-methoxyethylamine. Available at: [Link]
-
PubChem. 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-. Available at: [Link]
-
Wikipedia. N,N′-Dimethylethylenediamine. Available at: [Link]
-
The Good Scents Company. N,N'-dimethyl ethylene diamine. Available at: [Link]
-
DEA Microgram Journal. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available at: [Link]
-
Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Available at: [Link]
-
ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Available at: [Link]
-
ResearchGate. Design, Synthesis, and Cardiotropic Properties of N1-Benzyl-N2-{2-[(2,3,4-Trimethoxybenzyl)Amino]-Ethyl}Ethane-1,2-Diamines. Available at: [Link]
-
ResearchGate. Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. Available at: [Link]
Sources
- 1. N'-(2-METHOXY-BENZYL)-N,N-DIMETHYL-ETHANE-1,2-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dea.gov [dea.gov]
- 8. Buy N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine | 626216-33-9 [smolecule.com]
- 9. N,N'-dimethyl ethylene diamine, 110-70-3 [thegoodscentscompany.com]
- 10. 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | C11H18N2 | CID 66029 - PubChem [pubchem.ncbi.nlm.nih.gov]
